molecular formula C21H17NO2S2 B2758131 N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 2034352-76-4

N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2758131
CAS No.: 2034352-76-4
M. Wt: 379.49
InChI Key: GXICXHINPTTZBY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide: is an organic compound that features a benzamide core substituted with furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(thiophen-3-yl)benzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of Furan and Thiophene Rings: The furan and thiophene rings are introduced through nucleophilic substitution reactions. The furan-2-ylmethyl and thiophen-3-ylmethyl groups are attached to the nitrogen atoms of the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing batch reactors for the stepwise synthesis of the compound.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide core.

    Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and thiophene rings.

    Reduction Products: Reduced forms of the benzamide core.

    Substitution Products: Substituted derivatives at the furan and thiophene rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)benzamide
  • N-(furan-3-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide

Uniqueness

N-(furan-2-ylmethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-thiophen-3-yl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S2/c23-21(18-5-3-17(4-6-18)19-8-11-26-15-19)22(12-16-7-10-25-14-16)13-20-2-1-9-24-20/h1-11,14-15H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXICXHINPTTZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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